Benz(a)anthracene-d12

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHBZVCASKNBY-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483912 | |

| Record name | Tetraphene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-53-2 | |

| Record name | Tetraphene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[a]anthracene-d12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Benz(a)anthracene-d12: Structure, Properties, and Analytical Applications

This guide provides an in-depth technical overview of Benz(a)anthracene-d12 (BaA-d12), a critical tool for researchers, scientists, and professionals in drug development and environmental analysis. We will delve into its fundamental chemical properties, its indispensable role in quantitative analysis, and provide practical, field-proven insights into its application.

Introduction: The Silent Partner in PAH Quantification

Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic matter.[1][2] Its presence in the environment, from tobacco smoke to vehicle exhaust and grilled foods, is of significant concern due to the carcinogenic properties of its metabolites.[3][4][5] Accurate quantification of Benz(a)anthracene and other PAHs in complex matrices is therefore paramount for assessing human exposure and environmental contamination.[6]

This is where this compound enters the analytical workflow. As a deuterated analog of the parent compound, it serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[7][8] The core principle of IDMS is the introduction of a known quantity of an isotopically labeled standard into a sample at the very beginning of the analytical process.[9] This standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, effectively compensating for any sample loss or variability.[8] This technique significantly enhances the accuracy and precision of quantification, making it the gold standard for trace-level analysis of PAHs.[9][10]

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 1718-53-2, is a synthetic compound where all twelve hydrogen atoms on the Benz(a)anthracene molecule have been replaced with deuterium atoms.[11][12] This isotopic substitution results in a mass shift of +12 atomic mass units compared to the native compound, allowing for its distinct detection by mass spectrometry without significantly altering its chemical behavior.[13]

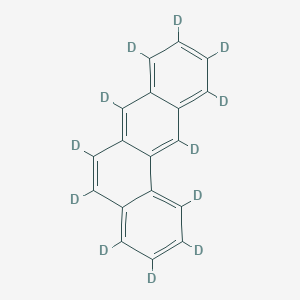

Chemical Structure

The foundational structure is that of Benz(a)anthracene, a fused four-ring aromatic system.[1] The deuteration encompasses all twelve available positions on this backbone.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1718-53-2 | [11][12][14] |

| Molecular Formula | C₁₈D₁₂ | [12][14] |

| Molecular Weight | 240.36 g/mol | [12][14] |

| Monoisotopic Mass | 240.169221334 Da | [15] |

| Melting Point | 157-159 °C | [14][16] |

| Boiling Point | ~437 °C at 760 mmHg | [14][16] |

| Appearance | Solid (e.g., colorless leaflets or powder) | [13][17] |

| Storage Temperature | 2-8°C is commonly recommended. | [14][16] |

Core Application: Isotope Dilution Analysis of PAHs

The primary and most critical application of this compound is as an internal standard in isotope dilution methods for the quantitative analysis of PAHs in various matrices.[18] This is particularly vital in environmental monitoring (air, water, soil), food safety testing, and toxicological research.[3][10][19]

The rationale for using a deuterated standard is rooted in its near-identical chemical and physical behavior to the native analyte. It will have the same chromatographic retention time and similar extraction and ionization efficiencies.[8][9] This allows for the correction of analytical variability at every step of the process.

A Generalized Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of PAHs using this compound as an internal standard.

Caption: Generalized workflow for PAH analysis using an internal standard.

Detailed Experimental Protocol: GC-MS/MS Analysis of PAHs in Soil

This protocol provides a representative, step-by-step methodology for the determination of Benz(a)anthracene in a soil matrix, employing this compound for internal standardization.

Materials and Reagents

-

Solvents: Dichloromethane, Hexane, Acetone (all HPLC or pesticide residue grade).

-

Internal Standard Stock Solution: this compound in a suitable solvent (e.g., methylene chloride) at a certified concentration (e.g., 0.2 mg/mL).[20]

-

Calibration Standards: Certified reference standards of native Benz(a)anthracene.

-

Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges.[21]

-

Apparatus: Soxhlet extractor or Pressurized Liquid Extractor (PLE), rotary evaporator, concentrator (e.g., nitrogen evaporator), GC-MS/MS system.

Procedure

-

Sample Preparation and Spiking:

-

Homogenize the soil sample to ensure uniformity.

-

Accurately weigh approximately 10 g of the soil sample into an extraction thimble.

-

Spike the sample with a known volume of the this compound internal standard solution. The amount added should result in a concentration that is within the calibration range of the instrument.

-

-

Extraction:

-

Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane and acetone for 16-24 hours.[21] Alternatively, use a PLE system with appropriate solvent and temperature settings for a more rapid extraction.

-

After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator.

-

-

Cleanup:

-

Condition a silica gel SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the PAH fraction with a more polar solvent mixture, such as dichloromethane/hexane.[21]

-

Concentrate the collected PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS/MS Analysis:

-

Instrument Setup:

-

Gas Chromatograph: Use a capillary column suitable for PAH analysis (e.g., DB-5ms).[21]

-

Injector: Operate in splitless mode.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 320°C) to ensure separation of PAHs.

-

Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10][22]

-

-

MRM Transitions:

-

Benz(a)anthracene (Native): Monitor the transition from the parent ion (m/z 228) to a characteristic product ion.

-

This compound (Internal Standard): Monitor the transition from the parent ion (m/z 240) to its corresponding product ion.

-

-

Calibration: Prepare a multi-level calibration curve by analyzing standards containing known concentrations of native Benz(a)anthracene and a constant concentration of this compound. Plot the response ratio (native analyte peak area / internal standard peak area) against the concentration of the native analyte.

-

-

Quantification:

-

Inject the prepared sample extract into the GC-MS/MS system.

-

Calculate the response ratio from the sample analysis.

-

Determine the concentration of Benz(a)anthracene in the sample by interpolating from the calibration curve.

-

Safety, Handling, and Toxicological Considerations

This compound should be handled with the same precautions as its parent compound, which is classified as a probable human carcinogen.[3][23][24]

-

Hazard Classification: May cause cancer and is very toxic to aquatic life with long-lasting effects.[3][15][23]

-

Handling: Always handle in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25][26]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[3][14]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

The toxicity of Benz(a)anthracene is linked to its metabolic activation by cytochrome P450 enzymes into reactive diol epoxides, which can bind to DNA and form adducts, leading to mutations.[4][27] While the deuteration in this compound is not expected to alter its fundamental toxicological properties, its primary use in small quantities as an analytical standard minimizes exposure risk when handled with appropriate safety measures.

Conclusion

This compound is an indispensable tool in modern analytical chemistry, providing the accuracy and reliability required for the trace-level quantification of a significant environmental carcinogen. Its role as an internal standard in isotope dilution mass spectrometry represents a cornerstone of high-quality analytical data generation in environmental science, food safety, and toxicology. Understanding its properties, proper application, and safe handling is crucial for any scientist working in these fields.

References

-

BuyersGuideChem. Benzo(a)anthracene-d12 | C18D12. [Link]

-

Moret, S., & Conte, L. S. (2000). Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry. PubMed. [Link]

-

Boden, A. R., & Reiner, E. J. (2004). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUNDS IN ENVIRONMENTAL MATRICES. Taylor & Francis Online. [Link]

-

Boden, A. R., & Reiner, E. J. (2004). DEVELOPMENT OF AN ISOTOPE-DILUTION GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR THE ANALYSIS OF POLYCYCLIC AROMATIC COMPOUN. Taylor & Francis Online. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benz(a)anthracene-7,12-dione, 99%. [Link]

-

PubChem. This compound. [Link]

-

Zhang, L., et al. (2018). Isotope dilution-GC-MS/MS Analysis of 16 Polycyclic Aromatic Hydrocarbons in Selected Medicinal Herbs Used as Health Food Additives. PubMed. [Link]

-

Li, Z., et al. (2006). Measurement of Urinary Monohydroxy Polycyclic Aromatic Hydrocarbons Using Automated Liquid−Liquid Extraction and Gas Chromatography/Isotope Dilution High-Resolution Mass Spectrometry. ACS Publications. [Link]

-

Wikipedia. Benz(a)anthracene. [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). NCBI. [Link]

-

PubChem. BENZ(a)ANTHRACENE. [Link]

-

Taiwan Food and Drug Administration. (2020). Method of Test for Polycyclic Aromatic Hydrocarbons in Cosmetics. [Link]

-

Taylor & Francis. Benz[a]anthracene – Knowledge and References. [Link]

Sources

- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. isotope.com [isotope.com]

- 4. Benz[a]anthracene:Mechanism of Toxicity_Chemicalbook [chemicalbook.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Isotope dilution-GC-MS/MS analysis of 16 polycyclic aromatic hydrocarbons in selected medicinal herbs used as health food additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benz[a]anthracene D12 | CAS 1718-53-2 | LGC Standards [lgcstandards.com]

- 12. scbt.com [scbt.com]

- 13. 苯并[a]蒽-d12 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 14. Benzo(a)anthracene-d12 | C18D12 - BuyersGuideChem [buyersguidechem.com]

- 15. This compound | C18H12 | CID 12279531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. accustandard.com [accustandard.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fda.gov.tw [fda.gov.tw]

- 23. isotope.com [isotope.com]

- 24. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. chemicalbook.com [chemicalbook.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Role of Isotopic Labeling in Precision Analysis

Sources

- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 2. Benz[a]anthracene: Structure, Properties, and Applications | Algor Cards [cards.algoreducation.com]

- 3. isotope.com [isotope.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzo(a)anthracene-d12 | C18D12 - BuyersGuideChem [buyersguidechem.com]

- 9. 苯并[a]蒽-d12 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. This compound | C18H12 | CID 12279531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. BENZO(A)ANTHRACENE D12 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. isotope.com [isotope.com]

- 14. Benz a anthracene-d12 D 98atom 1718-53-2 [sigmaaldrich.com]

- 15. hpc-standards.com [hpc-standards.com]

- 16. isotope.com [isotope.com]

- 17. Benz[a]anthracene [webbook.nist.gov]

- 18. Benz[a]anthracene(56-55-3) 1H NMR spectrum [chemicalbook.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

- 22. nj.gov [nj.gov]

- 23. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

Benz(a)anthracene-d12: A Technical Guide for High-Precision Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Benz(a)anthracene-d12, a critical tool in modern analytical chemistry. We will delve into its fundamental properties, its pivotal role as an internal standard in isotope dilution mass spectrometry, and practical guidance for its application in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs).

Core Properties of this compound

This compound is a deuterated form of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic matter.[1] The replacement of hydrogen atoms with their heavier isotope, deuterium, renders it an ideal internal standard for quantitative analysis, particularly in chromatographic and mass spectrometric methods.[2][3]

| Property | Value | Source(s) |

| CAS Number | 1718-53-2 | [4][5][6] |

| Molecular Formula | C₁₈D₁₂ | [3][5] |

| Molecular Weight | ~240.36 g/mol | [2][3][5] |

| Synonyms | Tetraphene-d12, 1,2-Benzanthracene-d12 | [5] |

| Appearance | Colorless leaflets or plates, or coarse gold powder with a greenish-yellow fluorescence. | [7] |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for highly accurate and precise quantification.[3][4] This method is particularly valuable when analyzing complex matrices where analyte loss during sample preparation is a significant concern.

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (in this case, this compound) to the sample at the very beginning of the analytical workflow.[8] Because the deuterated standard is chemically and physically almost identical to the native (non-labeled) analyte, it experiences the same losses during extraction, cleanup, and instrumental analysis.[8]

Mass spectrometry can readily distinguish between the native analyte and the deuterated standard due to their mass difference.[8] By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately calculated, effectively correcting for any procedural variations.[4]

Application in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Benz(a)anthracene is one of several PAHs classified as a potential human carcinogen by the U.S. Environmental Protection Agency (EPA).[6] Consequently, its accurate quantification in environmental samples (such as soil, water, and air) and in various consumer products is of paramount importance for human health and environmental monitoring.[9]

Deuterated PAHs, including this compound, are commonly used as internal standards in EPA methods for PAH analysis, such as those based on gas chromatography-mass spectrometry (GC-MS).[10][11][12] The use of these standards enhances the reliability and comparability of data across different laboratories and studies.

Experimental Workflow for PAH Analysis using this compound

The following diagram illustrates a typical workflow for the analysis of PAHs in an environmental sample using this compound as an internal standard.

Caption: Workflow for PAH analysis using a deuterated internal standard.

Experimental Protocol: Preparation of a this compound Standard Solution

The following is a general protocol for the preparation of a stock and working standard solution of this compound. Always consult the Certificate of Analysis for lot-specific purity and follow your laboratory's safety protocols.

Materials:

-

This compound (neat solid)

-

High-purity solvent (e.g., acetone:hexane (50:50, v/v))[13]

-

Class A volumetric flasks (e.g., 10 mL, 20 mL)[13]

-

Analytical balance

-

Membrane filter (0.22 µm, Nylon)[13]

Procedure:

2.5. Internal Standard Stock Solution Preparation: [13]

-

Accurately weigh approximately 10 mg of this compound into a 10-mL volumetric flask.

-

Dissolve the solid in the acetone:hexane (50:50, v/v) solution.

-

Dilute to the mark with the same solvent. This will be your internal standard stock solution.

-

Store the stock solution in a refrigerator and protect it from light.

2.6. Working Internal Standard Solution Preparation: [13]

-

When ready to use, allow the stock solution to come to room temperature.

-

Perform a serial dilution of the stock solution with the acetone:hexane (50:50, v/v) solution to achieve the desired final concentration for spiking into your samples and calibration standards (e.g., 200 ng/mL).

The Importance of Isotopic Purity

The accuracy of the IDMS method is directly dependent on the isotopic purity of the deuterated standard.[14] High isotopic purity (typically >98 atom % D) is crucial to ensure that the contribution of any unlabeled analyte in the standard is negligible and does not interfere with the quantification of the native analyte in the sample.[14] Always refer to the supplier's Certificate of Analysis for the specific isotopic enrichment of the lot you are using.

References

-

Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Retrieved from [Link]

-

Boada, L. D., et al. (2016). Exposure to polycyclic aromatic hydrocarbons (PAHs) and bladder cancer: evaluation from a gene-environment perspective in a hospital-based case-control study in the Canary Islands (Spain). Environmental Health, 15(1), 1-12. Retrieved from [Link]

-

Norwood, D. L., et al. (1995). Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 409-418. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2018). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

-

Wang, S. W., et al. (2019). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 27(4), 815-824. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Air and Precipitation Samples. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8272: Parent and Alkyl Polycyclic Aromatics in Sediment Pore Water by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

Taiwan Food and Drug Administration. (2020). Method of Test for Polycyclic Aromatic Hydrocarbons in Cosmetics. Retrieved from [Link]

-

GERSTEL. (2017). Determination of Benzo[a]pyrene and Benz[a]anthracene in Coal Tar and Pitch Products by Automated SPE-GC/MS. Retrieved from [Link]

-

Intorp, M., et al. (2014). Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Cited by the United States Food and Drug Administration. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 26(2), 53-64. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5954, Benz(a)anthracene. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Exposure to polycyclic aromatic hydrocarbons (PAHs) and bladder cancer: evaluation from a gene-environment perspective in a hospital-based case-control study in the Canary Islands (Spain) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of polycyclic aromatic hydrocarbons in metered dose inhaler drug formulations by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. waters.com [waters.com]

- 7. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. fda.gov.tw [fda.gov.tw]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Benz(a)anthracene-d12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Benz(a)anthracene-d12. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the core principles for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Deuterated Benz(a)anthracene

Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and toxicological studies due to its carcinogenic properties.[1] The deuterated isotopologue, this compound (C₁₈D₁₂), serves as an invaluable internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5] Its use in isotope dilution methods allows for the accurate quantification of its non-deuterated counterpart in complex matrices by correcting for sample loss during extraction and analysis.[6] The efficacy of this approach is contingent on the high isotopic purity of the deuterated standard.

This guide details a modern, efficient method for the synthesis of this compound and the rigorous analytical techniques required to validate its isotopic enrichment.

Synthesis of this compound: A Modern Approach

The perdeuteration of PAHs has traditionally involved harsh conditions, such as strong acids or high-temperature reactions with deuterated water.[7] However, recent advancements have led to more convenient and efficient methods. This guide focuses on a microwave-assisted approach that offers rapid and near-complete hydrogen-deuterium (H/D) exchange.[7][8]

Principle of Microwave-Assisted Perdeuteration

This method utilizes the principles of base-catalyzed H/D exchange, accelerated by microwave irradiation. The reaction is carried out in a solution of deuterated dimethylformamide (DMF-d7), which serves as the deuterium source, with potassium tert-butoxide as the catalyst.[7] The strong base facilitates the deprotonation of the aromatic C-H bonds of Benz(a)anthracene, followed by reprotonation by the deuterated solvent. Microwave energy efficiently heats the polar solvent, dramatically reducing reaction times compared to conventional heating.[7]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the general procedure for the perdeuteration of PAHs.[7]

Materials:

-

Benz(a)anthracene (C₁₈H₁₂)

-

Potassium tert-butoxide (t-BuOK)

-

Dimethylformamide-d7 (DMF-d7)

-

Deuterium oxide (D₂O)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a microwave-safe vessel, combine Benz(a)anthracene, 20 equivalents of potassium tert-butoxide, and DMF-d7 to create a 0.2 M solution of the PAH.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 1 hour at 170°C.

-

Quenching: After cooling to room temperature, carefully quench the reaction mixture by adding D₂O.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure this compound.[9]

Isotopic Purity Analysis: A Two-Pronged Approach

The validation of the isotopic purity of this compound is critical. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive assessment.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopologue distribution of a deuterated compound. By providing a highly accurate mass measurement, it can differentiate between molecules with varying numbers of deuterium atoms.

Principle: The mass spectrum of the synthesized this compound will show a cluster of peaks corresponding to the different isotopologues (C₁₈HₓD₁₂₋ₓ). The relative abundance of these peaks allows for the calculation of the isotopic enrichment.

Expected Mass Spectrum:

-

Unlabeled Benz(a)anthracene (C₁₈H₁₂): Molecular Weight = 228.29 g/mol .[10] The mass spectrum will show a prominent molecular ion peak at m/z 228.[11]

-

This compound (C₁₈D₁₂): Molecular Weight = 240.36 g/mol . The mass spectrum should show a base peak at m/z 240, corresponding to the fully deuterated molecule. Smaller peaks at lower masses (e.g., m/z 239 for C₁₈HD₁₁, m/z 238 for C₁₈H₂D₁₀) represent incompletely deuterated species.

| Isotopologue | Molecular Formula | Exact Mass (Da) |

| Unlabeled | C₁₈H₁₂ | 228.0939 |

| Perdeuterated | C₁₈D₁₂ | 240.1692 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of the nuclei and is essential for confirming the positions of deuteration and quantifying the residual protons.

¹H NMR Spectroscopy:

-

Unlabeled Benz(a)anthracene: The ¹H NMR spectrum of unlabeled Benz(a)anthracene shows a complex pattern of signals in the aromatic region (typically between 7.5 and 9.2 ppm).

-

This compound: For a highly deuterated sample, the ¹H NMR spectrum should show a significant reduction in the intensity of these aromatic signals. The remaining small signals correspond to the residual, non-deuterated positions. Quantitative ¹H NMR (qNMR) can be used to determine the overall percentage of deuteration by comparing the integral of the residual proton signals to that of a known internal standard.

²H (Deuterium) NMR Spectroscopy:

²H NMR is a direct method to observe the deuterium nuclei. For highly deuterated compounds, ²H NMR can be a valuable tool for confirming the presence of deuterium at the expected positions.

Analytical Workflow: Isotopic Purity Determination

Caption: Workflow for the analytical determination of isotopic purity.

Expected Results and Quality Control

The microwave-assisted perdeuteration method is expected to yield this compound with high isotopic enrichment.

| Parameter | Expected Value | Analytical Technique |

| Chemical Purity | >98% | GC-MS, HPLC |

| Isotopic Enrichment | >98 atom % D | HRMS, NMR |

Key Quality Control Checks:

-

Starting Material Purity: Ensure the initial Benz(a)anthracene is of high purity to avoid side reactions and simplify purification.

-

Reaction Monitoring: For optimization, the reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to determine the extent of deuteration.

-

Comprehensive Analysis: A combination of HRMS and NMR is crucial for a complete and reliable determination of isotopic purity.

Conclusion

The synthesis of this compound via microwave-assisted perdeuteration offers a rapid and efficient route to this essential analytical standard. This method, coupled with rigorous isotopic purity analysis using HRMS and NMR, ensures the production of a high-quality product suitable for demanding quantitative applications in research and drug development. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and validation of this compound.

References

-

PubChem. (n.d.). Benz(a)anthracene-7,12-dione. Retrieved from [Link]

-

NIST. (n.d.). Benz[a]anthracene. In NIST Chemistry WebBook. Retrieved from [Link]

- Greene, A. K., & Scott, L. T. (2012). Rapid, Microwave-Assisted Perdeuteration of Polycyclic Aromatic Hydrocarbons. The Journal of Organic Chemistry, 78(5), 2139–2143.

-

PubChem. (n.d.). BENZ(a)ANTHRACENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid, Microwave-Assisted Perdeuteration of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

SpectraBase. (n.d.). Benz[a]anthracene, 11-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benz(A)anthracene. Retrieved from [Link]

- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). Molecules, 28(9), 3899.

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Agilent. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

-

ResearchGate. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Retrieved from [Link]

- Accurate quantification of polycyclic aromatic hydrocarbons in dust samples using microwave-assisted solvent extraction combined with isotope-dilution mass spectrometry. (2011).

-

ResearchGate. (n.d.). Mass spectra for anthracene, naphthalene and benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). Benz(a)anthracene Spectra. Retrieved from [Link]

- Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. (2022). Astrobiology, 22(9), 1087-1101.

- Sandford, S. A., et al. (2000). Deuterium enrichment of polycyclic aromatic hydrocarbons by photochemically induced exchange with deuterium-rich cosmic ices. NASA.

- Deuterium Isotope Fractionation of Polycyclic Aromatic Hydrocarbons in Meteorites as an Indicator of Interstellar/Protosolar Processing History. (2022). Astrobiology, 22(9), 1087-1101.

- Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. (2019). Aerosol and Air Quality Research, 19(3), 545-562.

- Microwave assisted extraction of polycyclic aromatic hydrocarbons from atmospheric particulate samples. (2002).

- Yang, X. J., & Li, A. (2023).

- Is there any alternative recovery Internal standard for PAH instead of deuterated one?. (2015).

- Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. (2013).

- Microwave-assisted solvent extraction — a new method for isolation of polynuclear aromatic hydrocarbons

- Combined protocol for the analysis of polycyclic aromatic hydrocarbons (PAHs) and polychlorobiphenyls (PCBs) from sediments using focussed microwave assisted (FMW) extraction at atmospheric pressure. (n.d.).

- Yang, X. J., & Li, A. (2023). Deuterated Polycyclic Aromatic Hydrocarbons in the Interstellar Medium: Constraints from the Orion Bar as Observed by the James Webb Space Telescope. arXiv.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2023). Journal of the American Chemical Society.

-

Taylor & Francis. (n.d.). Benz[a]anthracene – Knowledge and References. Retrieved from [Link]

Sources

- 1. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tdi-bi.com [tdi-bi.com]

- 3. agilent.com [agilent.com]

- 4. hpst.cz [hpst.cz]

- 5. Accurate quantification of polycyclic aromatic hydrocarbons in dust samples using microwave-assisted solvent extraction combined with isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benz[a]anthracene [webbook.nist.gov]

- 10. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benz[a]anthracene(56-55-3) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of Benz(a)anthracene-d12 for Research Applications

This guide provides an in-depth overview of the critical safety protocols and handling guidelines for Benz(a)anthracene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH), intended for researchers, scientists, and professionals in drug development and environmental analysis. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of experimental outcomes.

Understanding the Compound: this compound

This compound (C₁₈D₁₂) is a deuterated form of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) produced during the incomplete combustion of organic matter.[1] In research, its deuterated nature makes it an invaluable internal standard for quantitative analysis, particularly in environmental and toxicological studies.[2] However, its structural similarity to the parent compound, a known carcinogen, necessitates that it be handled with the utmost care.[3][4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈D₁₂ | [5] |

| Molecular Weight | 240.36 g/mol | [2][6] |

| Appearance | Colorless leaflets or plates, or coarse gold powder | [4] |

| Melting Point | 157-159 °C | [6][7] |

| Boiling Point | 436.7 ± 12.0 °C at 760 mmHg | [6] |

| Storage Temperature | 2-8°C or room temperature, away from light and moisture | [2][6] |

| Solubility | Insoluble in water, soluble in organic solvents like acetone | [8] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a thorough risk assessment must be conducted before any handling.[6][9]

GHS Hazard Classification:

-

Aquatic Hazard (Acute): Category 1 - Very toxic to aquatic life.[9][10]

-

Aquatic Hazard (Chronic): Category 1 - Very toxic to aquatic life with long lasting effects.[9][10]

Hazard Pictograms:

Hazard Statements:

-

H350: May cause cancer. [6][9]* H410: Very toxic to aquatic life with long lasting effects. [6][9] Precautionary Statements:

-

P201, P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. [11][12]* P273: Avoid release to the environment. [11][12]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [11][12]* P308 + P313: IF exposed or concerned: Get medical advice/attention. [11]* P391: Collect spillage. [12]* P405: Store locked up. [12]* P501: Dispose of contents/container to an approved waste disposal plant. [10][12] The primary routes of exposure are inhalation, ingestion, and skin contact. [3]Chronic exposure to PAHs, the class of compounds to which Benz(a)anthracene belongs, has been linked to an increased risk of lung and skin cancer. [13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls

-

Fume Hood: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. [14]* Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Designated Area: A designated and clearly marked area should be established for the handling and storage of this compound. [14]

Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated. [11]* Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. [11]* Lab Coat: A lab coat must be worn to protect clothing and skin.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. [12]

Safe Handling and Storage Protocols

Strict adherence to the following protocols is crucial for minimizing exposure risk.

Handling

-

Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust. [11]* Weighing: Weigh the compound in a fume hood or a balance enclosure with exhaust ventilation.

-

Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. [15]* Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. [14]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place. [11][15]* Location: Store in a cool, designated, and locked area accessible only to authorized personnel. [12]* Incompatibilities: Store away from strong oxidizing agents. [14]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Spills

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For solid spills, do not dry sweep. [14]Moisten the material with a suitable solvent (e.g., acetone) and carefully transfer it to a sealed container for disposal. [8]For liquid spills, absorb with an inert material and place in a sealed container.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. [8]5. Waste Disposal: Dispose of all contaminated materials as hazardous waste. [14]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [11]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [8][11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [11]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for safely preparing a standard solution of this compound.

Objective: To prepare a 1 mg/mL stock solution in a suitable solvent.

Materials:

-

This compound (solid)

-

High-purity solvent (e.g., acetone, acetonitrile)

-

Volumetric flask with a ground-glass stopper

-

Analytical balance

-

Spatula

-

Pipettes

-

Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

-

Pre-weighing: In a chemical fume hood, place a clean, dry weighing paper on the analytical balance and tare it.

-

Weighing: Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Record the exact weight.

-

Transfer: Carefully transfer the weighed solid into the volumetric flask.

-

Rinsing: Use a small amount of the solvent to rinse the weighing paper and spatula to ensure all the compound is transferred into the flask.

-

Dissolving: Add a portion of the solvent to the flask and swirl gently to dissolve the solid completely.

-

Dilution: Once the solid is dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

-

Storage: Store the solution in a tightly sealed container in a designated, cool, and dark place.

Workflow and Logic Diagrams

Safe Handling Workflow

The following diagram illustrates the critical steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving this compound.

Caption: Decision logic for emergency response to this compound incidents.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [12]

-

Collection: Collect waste in clearly labeled, sealed containers.

-

Regulations: Dispose of waste in accordance with all local, state, and federal regulations. [14]* Environmental Release: Do not allow the product to enter drains or the environment. [11] By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

HPC Standards. (n.d.). Benz[a]anthracene. Retrieved from [Link]

-

New Jersey Department of Health. (2016, November). Hazardous Substance Fact Sheet: BENZ(a)ANTHRACENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Benz(a)anthracene. Retrieved from [Link]

-

PubChem. (n.d.). BENZ(a)ANTHRACENE. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007, June 19). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. Retrieved from [Link]

-

FILAB. (n.d.). Laboratory analysis of polycyclic aromatic hydrocarbons (PAH). Retrieved from [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Wang, Y., Li, Y., & Li, X. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. International Journal of Environmental Research and Public Health, 19(5), 2685. [Link]

-

FMS, Inc. (2023, January 18). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. YouTube. Retrieved from [Link]

Sources

- 1. Benz(a)anthracene - Wikipedia [en.wikipedia.org]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benz[a]anthracene-d12 | CAS 1718-53-2 | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. Benz a anthracene-d12 D 98atom 1718-53-2 [sigmaaldrich.com]

- 8. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound | C18H12 | CID 12279531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 14. nj.gov [nj.gov]

- 15. hpc-standards.com [hpc-standards.com]

An In-Depth Technical Guide to the Carcinogenicity and Toxicity of Benz(a)anthracene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH), is a procarcinogen found in coal tar, cigarette smoke, and automobile exhaust. Its notoriety stems from its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA).[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Benz(a)anthracene's carcinogenicity and toxicity, its metabolic activation, and the formation of DNA adducts. Detailed experimental protocols for assessing its genotoxic and carcinogenic potential are provided, along with quantitative data to inform risk assessment and future research.

Introduction: The Molecular Basis of Benz(a)anthracene's Carcinogenic Threat

Benz(a)anthracene itself is not the ultimate carcinogen. Its toxicity is a consequence of its metabolic activation within the body into highly reactive intermediates that can covalently bind to cellular macromolecules, most critically, DNA.[3] This process, primarily mediated by cytochrome P450 (CYP) enzymes, is a crucial first step in the initiation of carcinogenesis.[4] The presence of a "bay region" in the molecular structure of Benz(a)anthracene is a key determinant of its carcinogenic potential, as this region is sterically hindered, favoring the formation of highly reactive diol epoxides.[3]

Regulatory Classification

Both the IARC and the U.S. EPA have classified Benz(a)anthracene as a Group 2A and Group B2 carcinogen, respectively, signifying that it is probably carcinogenic to humans.[2][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong evidence that it operates through a genotoxic mechanism.[5]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: A Gateway to Toxicity

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many PAHs, including Benz(a)anthracene. Upon entering the cell, Benz(a)anthracene binds to the AHR, leading to its activation and translocation to the nucleus. In the nucleus, the activated AHR complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs), driving the expression of a battery of genes, most notably those encoding for CYP1A1, CYP1A2, and CYP1B1 enzymes. This induction of metabolizing enzymes ironically enhances the bioactivation of Benz(a)anthracene, creating a feed-forward loop that amplifies its carcinogenic potential.

Caption: Activation of the AHR pathway by Benz(a)anthracene.

Metabolic Activation and the Formation of Carcinogenic Intermediates

The carcinogenicity of Benz(a)anthracene is intrinsically linked to its biotransformation into reactive metabolites. This process occurs in two main phases:

-

Phase I Metabolism: Primarily mediated by CYP enzymes (CYP1A1, CYP1B1), this phase involves the oxidation of the Benz(a)anthracene molecule to form epoxides, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols.[3]

-

Phase II Metabolism: The dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides.[3] These diol epoxides are the ultimate carcinogenic metabolites of Benz(a)anthracene.

The primary metabolites of Benz(a)anthracene include a series of dihydrodiols, with the BA-8,9-dihydrodiol, BA-5,6-dihydrodiol, and BA-10,11-dihydrodiol being the most abundant in incubations with rat liver microsomes.[6][7] The formation of the ultimate carcinogen, the bay-region 3,4-diol-1,2-epoxide, is a critical step in its mechanism of action.

Caption: Metabolic activation of Benz(a)anthracene to its ultimate carcinogenic form.

DNA Adduct Formation: The Molecular Signature of Genotoxicity

The highly electrophilic diol epoxides of Benz(a)anthracene can react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts.[4] The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. These adducts can lead to mispairing during DNA replication, resulting in mutations in critical genes such as tumor suppressor genes and oncogenes. If these mutations are not repaired by the cell's DNA repair machinery, they can lead to uncontrolled cell growth and the development of tumors.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of Benz(a)anthracene describe its movement into, through, and out of the body.

-

Absorption: Benz(a)anthracene can be absorbed through the gastrointestinal tract, lungs, and skin.[1] Oral absorption occurs via passive diffusion.[1]

-

Distribution: Following absorption, Benz(a)anthracene is distributed to various tissues, with a tendency to accumulate in fatty tissues.[1]

-

Metabolism: As detailed above, the liver is the primary site of Benz(a)anthracene metabolism, involving Phase I and Phase II enzymes.[8]

-

Excretion: Metabolites of Benz(a)anthracene are primarily excreted in the feces and urine.[9]

| Parameter | Value | Species | Route | Reference |

| Bioavailability | Not explicitly quantified, but absorption is evident from tissue distribution. | Rat | Oral | [9] |

| Tissue Distribution | Detected in blood, liver, brain, adipose, and mammary tissue. | Rat | Oral | [9] |

| Primary Metabolites | 8,9-dihydrodiol, 5,6-dihydrodiol, 10,11-dihydrodiol, 3,4-dihydrodiol. | Human | In vitro (liver microsomes) | [7] |

| Excretion Route | Feces and Urine | Rat | Oral | [9] |

Target Organ Toxicity and Carcinogenicity

In experimental animal studies, Benz(a)anthracene has been shown to induce tumors in various organs.

-

Skin: It is a complete carcinogen and a tumor initiator on mouse skin.[2][10]

-

Liver: Oral administration has been shown to induce hepatomas in mice.[6][10]

-

Lung: Pulmonary adenomas have been observed in mice following oral administration.[6][10]

| Study Type | Species/Strain | Route of Administration | Dose | Tumor Type | Tumor Incidence | Reference |

| Oral Gavage | B6AF1/J Male Mice | Oral | 3% solution, 0.05 ml, 3x/week for 5 weeks | Hepatomas | 100% (Experiment IIa) | [6] |

| Oral Gavage | B6AF1/J Male Mice | Oral | 3% solution, 0.05 ml, 3x/week for 5 weeks | Pulmonary Adenomas | 100% (Experiment IIa) | [6] |

| Skin Painting | CD-1 Female Mice | Topical | Single application of 0.4-2.0 µmol | Skin Papillomas | Dose-dependent increase | [2] |

| Subcutaneous Injection | Newborn Swiss Mice | Subcutaneous | Equimolar doses | Subcutaneous Sarcomas, Lung Tumors, Liver Tumors | Increased risk | [11] |

Experimental Protocols for a Self-Validating System

In Vitro Genotoxicity Assessment

This assay assesses the mutagenic potential of Benz(a)anthracene by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Principle: The test uses bacterial strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagens can cause a reverse mutation, restoring the ability to produce histidine and allowing growth on a histidine-deficient medium.

-

Protocol Outline:

-

Prepare overnight cultures of S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Prepare various concentrations of Benz(a)anthracene in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the bacterial culture, the test compound, and a liver S9 fraction for metabolic activation. The S9 fraction contains CYP enzymes necessary to convert Benz(a)anthracene to its mutagenic metabolites.

-

Pour the mixture onto a minimal glucose agar plate lacking histidine.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Principle: Cells are exposed to the test substance, and after a suitable treatment and recovery period, the formation of micronuclei in binucleated cells (cells that have completed one nuclear division) is assessed.

-

Protocol Outline:

-

Culture suitable mammalian cells (e.g., human lymphocytes, CHO, V79) to a desired confluency.

-

Expose the cells to various concentrations of Benz(a)anthracene, with and without a metabolic activation system (S9 fraction).

-

After the treatment period, add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvest, fix, and stain the cells with a DNA-specific stain (e.g., DAPI).

-

Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[12][13]

-

In Vivo Carcinogenicity Bioassays

This model is used to assess the tumor-initiating and promoting activity of chemicals on the skin.

-

Protocol Outline:

-

Use a sensitive mouse strain (e.g., SENCAR, CD-1). Shave the dorsal skin of the mice.

-

For tumor initiation, apply a single dose of Benz(a)anthracene dissolved in a suitable vehicle (e.g., acetone) to the shaved skin.

-

After a recovery period (e.g., 1-2 weeks), begin repeated applications of a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area, typically twice a week.

-

Monitor the mice regularly for the appearance, number, and size of skin papillomas.

-

The study duration is typically 20-30 weeks. An increase in the number and incidence of tumors compared to control groups indicates carcinogenic activity.

-

This study design evaluates the carcinogenic potential of a substance following oral ingestion.

-

Protocol Outline:

-

Select a suitable rodent species and strain (e.g., B6C3F1 mice, Sprague-Dawley rats).

-

Administer various doses of Benz(a)anthracene, suspended or dissolved in a suitable vehicle (e.g., corn oil), to the animals by oral gavage.

-

Dosing can be performed daily or several times a week for a significant portion of the animal's lifespan (e.g., 18-24 months).

-

Monitor the animals for clinical signs of toxicity and tumor development.

-

At the end of the study, perform a complete necropsy and histopathological examination of all major organs to identify and characterize tumors. An increased incidence of tumors in treated groups compared to controls is indicative of carcinogenicity.[6]

-

Analysis of Metabolic Activation and DNA Adducts

This assay is used to study the metabolism of a compound by liver enzymes.

-

Protocol Outline:

-

Prepare liver microsomes from a suitable species (e.g., rat, human).

-

Prepare a reaction mixture containing the microsomes, a NADPH-regenerating system, and Benz(a)anthracene in a suitable buffer.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a solvent (e.g., ice-cold acetonitrile).

-

Separate and quantify the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

This is a highly sensitive method for detecting and quantifying a wide range of DNA adducts.

-

Protocol Outline:

-

Isolate DNA from tissues or cells exposed to Benz(a)anthracene.

-

Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Enrich the adducted nucleotides, for example, by nuclease P1 digestion which removes normal nucleotides.

-

Transfer the ³²P-phosphate group from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides using T4 polynucleotide kinase.

-

Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detect and quantify the adducts by autoradiography and scintillation counting.[8]

-

This method provides both quantitative and structural information about specific DNA adducts.

-

Protocol Outline:

-

Isolate and hydrolyze DNA from exposed samples to release the adducted nucleosides.

-

Separate the DNA digest using reverse-phase HPLC. A C18 column is commonly used with a water/acetonitrile gradient containing a modifier like formic acid.[10]

-

Introduce the eluent into a tandem mass spectrometer.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the Benz(a)anthracene-DNA adducts based on their specific parent and fragment ion masses.

-

Stable isotope-labeled internal standards are used for accurate quantification.[10]

-

Conclusion and Future Directions

Benz(a)anthracene poses a significant carcinogenic risk due to its metabolic activation to reactive diol epoxides that form DNA adducts, leading to genetic mutations. The AHR signaling pathway plays a crucial role in this process by upregulating the very enzymes responsible for this bioactivation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Benz(a)anthracene's toxicity and for the screening of potential carcinogenic hazards of other PAHs.

Future research should focus on:

-

Developing more sensitive and high-throughput methods for detecting and quantifying DNA adducts in human populations to improve exposure and risk assessment.

-

Further elucidating the role of individual genetic polymorphisms in CYP enzymes and AHR in modulating susceptibility to Benz(a)anthracene-induced carcinogenesis.

-

Investigating the potential for chemopreventive strategies that target the metabolic activation pathways or enhance DNA repair mechanisms.

By applying the principles and methodologies outlined in this guide, the scientific community can continue to advance our understanding of the risks posed by Benz(a)anthracene and develop effective strategies to mitigate its impact on human health.

References

-

Office of Environmental Health Hazard Assessment. (2003, May). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral). Retrieved from [Link]

-

Phillips, D. H., & Arlt, V. M. (2020). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2123, 245–259. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. Retrieved from [Link]

-

PubChem. (n.d.). Benz(a)anthracene. Retrieved from [Link]

-

Yang, S. K., Chou, M. W., & Fu, P. P. (1980). Metabolism of 6-methylbenz[a]anthracene by rat liver microsomes and mutagenicity of metabolites. Cancer Research, 40(7), 2636–2643. Retrieved from [Link]

-

Chipman, J. K., & Davies, J. E. (1984). Comparative kinetics of oral benz(a)anthracene, chrysene and triphenylene in rats: study with hydrocarbon mixtures. Toxicology Letters, 23(3), 333–339. Retrieved from [Link]

-

Cavalieri, E., Rogan, E., & Roth, R. (1992). Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene. Chemical Research in Toxicology, 5(2), 220–226. Retrieved from [Link]

-

Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Retrieved from [Link]

-

International Agency for Research on Cancer. (1973). Benz(a)anthracene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 3. Retrieved from [Link]

-

Fu, P. P., & Yang, S. K. (1982). Metabolism of benz[a]anthracene by human liver microsomes. Biochemical and Biophysical Research Communications, 109(3), 927–934. Retrieved from [Link]

-

von der Lieth, C. W., et al. (1990). Stereoselective metabolism of dibenz(a,h)anthracene to trans-dihydrodiols and their activation to bacterial mutagens. Carcinogenesis, 11(11), 2005–2011. Retrieved from [Link]

-

Oluchi, O. M., et al. (2024). Evaluation of Benz[A]anthracene-induced pulmonary toxicity in Rattus norvegicus. African Journal of Pharmacy and Pharmacology, 18(2), 15-26. Retrieved from [Link]

-

Al-Timari, U. S. K., & Al-Bayati, Y. K. H. (2018). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Education for Pure Science-University of Thi-Qar, 8(2). Retrieved from [Link]

-

Cavalieri, E. L., & Rogan, E. G. (1992). The role of radical cations in aromatic hydrocarbon carcinogenesis. Free Radical Research Communications, 17(4), 223–233. Retrieved from [Link]

-

Cooper, C. S., Hewer, A., & Grover, P. L. (1980). Metabolic activation of benz(a)anthracene: fluorescence spectral evidence indicates the involvement of a non-'bay-region' diol-epoxide. Carcinogenesis, 1(1), 33–36. Retrieved from [Link]

-

Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. Retrieved from [Link]

-

Sadowska-Bratek, M., et al. (2023). Unambiguous Determination of Benzo[a]pyrene and Dibenzo[a,l]pyrene in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices. Molecules, 28(15), 5716. Retrieved from [Link]

-

Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

Harvey, R. G., et al. (2005). Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. Retrieved from [Link]

-

Farabaugh, C. S., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960. Retrieved from [Link]

-

Schmoldt, A., Jacob, J., & Grimmer, G. (1988). Metabolism of benz(a)anthracene catalyzed by liver microsomes of untreated and nicotine-pretreated rats. Klinische Wochenschrift, 66 Suppl 11, 108–113. Retrieved from [Link]

-

Evans, S. J., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Particle and Fibre Toxicology, 18(1), 19. Retrieved from [Link]

-

Rodrigues, M. A. (2022). An Automated Method to Perform the In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE (Journal of Visualized Experiments), (187), e59324. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2015). Ames Test Summary Result. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment. (2010, July). 7-Methylbenz(a)anthracene. Retrieved from [Link]

-

Roe, F. J. C., Dipple, A., & Mitchley, B. C. V. (1972). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer, 26(6), 461–465. Retrieved from [Link]

-

Müller, L. (2019). Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA). JoVE (Journal of Visualized Experiments), (154), e60372. Retrieved from [Link]

-

Fu, P. P., & Yang, S. K. (1982). Metabolism of benz[a]anthracene by human liver microsomes. Biochemical and Biophysical Research Communications, 109(3), 927–934. Retrieved from [Link]

-

PubChem. (n.d.). Benz(a)anthracene. Retrieved from [Link]

-

Schneider, J., et al. (1996). Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site. Applied and Environmental Microbiology, 62(1), 13–19. Retrieved from [Link]

-

Harvey, R. G., et al. (2005). Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. Retrieved from [Link]

-

Wood, A. W., et al. (1979). Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides. Cancer Research, 39(6 Pt 1), 1967–1973. Retrieved from [Link]

-

Tretyakova, N., et al. (2002). Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach. Biochemistry, 41(30), 9535–9544. Retrieved from [Link]

Sources

- 1. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]

- 3. Metabolism of 6-methylbenz[a]anthracene by rat liver microsomes and mutagenicity of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The influence of polycyclic aromatic hydrocarbons as inducers of monooxygenases on the metabolite profile of benz[a]anthracene in rat liver microsomes. | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism of benz[a]anthracene by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of benz(a)anthracene catalyzed by liver microsomes of untreated and nicotine-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative kinetics of oral benz(a)anthracene, chrysene and triphenylene in rats: study with hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism and toxic effects of 7,12-dimethyl-benz[a]anthracene in isolated rat adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Internal Standard: A Technical Guide to Benz(a)anthracene-d12 in Quantitative Analysis

<

In the rigorous landscape of analytical chemistry, particularly within environmental, pharmaceutical, and drug development sectors, the pursuit of data integrity is paramount. Quantitative analysis, especially when employing powerful techniques like mass spectrometry, demands a robust methodology to counteract the inherent variability of complex matrices and instrumental drift. This technical guide delves into the core principles and practical application of Benz(a)anthracene-d12, a deuterated internal standard that has become a cornerstone for the accurate and precise quantification of polycyclic aromatic hydrocarbons (PAHs).

The Imperative for an Ideal Internal Standard

An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples.[1] The "perfect" IS should chemically and physically mimic the analyte of interest throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and detection.[2] This mimicry allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[3]

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard because they come remarkably close to this ideal.[4][5] By replacing hydrogen atoms with their heavier stable isotope, deuterium (²H or D), the resulting molecule is chemically identical to the analyte but possesses a distinct mass, allowing it to be differentiated by a mass spectrometer.[6][7]

This compound: A Profile in Analytical Excellence

Benz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic matter and is a compound of significant environmental and toxicological interest.[8][9] Its deuterated analogue, this compound (C₁₈D₁₂), serves as an exemplary internal standard for the quantification of native Benz(a)anthracene and other structurally similar PAHs.[10]

| Property | Value | Source |

| Chemical Formula | C₁₈D₁₂ | [8][11] |

| Molecular Weight | 240.36 g/mol | [8][11] |

| CAS Number | 1718-53-2 | [8][11] |

| Isotopic Purity | Typically ≥98 atom % D | [11][12] |

| Chemical Purity | Typically ≥98% | [8] |

| Appearance | Solid | [11] |

| Melting Point | 157-159 °C | [13] |

The high isotopic and chemical purity of commercially available this compound is critical for its function, ensuring minimal interference with the native analyte's signal.[6]

The Causality Behind the Choice: Why Deuterated Standards Excel

The superiority of deuterated internal standards like this compound stems from several key principles:

-

Co-elution and Identical Matrix Effects : Because this compound has virtually identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatographic separation.[1][14] This ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix, a major source of variability in mass spectrometry.[4][6]

-

Correction for Extraction Inefficiencies : Any loss of the analyte during sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), will be mirrored by a proportional loss of the deuterated standard.[15][16] The ratio of the analyte to the internal standard remains constant, thus providing a corrected, accurate quantification.

-

Improved Precision and Accuracy : By compensating for a multitude of potential errors, the use of deuterated internal standards significantly enhances the precision and accuracy of analytical measurements.[4][14] This is particularly crucial when analyzing trace levels of contaminants in complex matrices like soil, water, or biological tissues.[17][18]

Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard Workflow

The use of this compound is central to the Isotope Dilution Mass Spectrometry (IDMS) method, which is widely recognized for producing high-quality, defensible data.[10][15]

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of Benz(a)anthracene in Soil